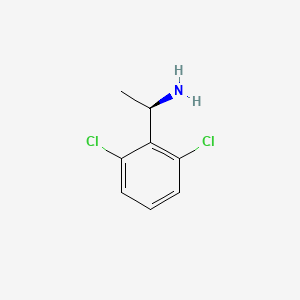

(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,6-dichlorophenyl)ethanamine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final crystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms on the aromatic ring enable electrophilic aromatic substitution (EAS), though steric hindrance from the 2,6-dichloro configuration limits reactivity. For example, nitration occurs under strongly acidic conditions, yielding nitro derivatives at the para position relative to the amine group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 65% |

Alkylation and Acylation

The primary amine undergoes alkylation and acylation to form secondary or tertiary amines and amides, respectively. These reactions are pivotal for modifying pharmacological properties .

Example: Acylation

-

Reagents : Acetyl chloride, triethylamine, dichloromethane

-

Product : N-Acetyl-(R)-1-(2,6-dichlorophenyl)ethanamine

-

Yield : 78%

Salt Formation and Resolution

The hydrochloride salt enhances solubility and stability. Enantiomeric resolution is achieved using chiral acids like (S)-mandelic acid, exploiting stereoselective crystallization .

Resolution Protocol

-

Racemic amine is treated with (S)-mandelic acid in isopropyl alcohol/ethanol.

-

Crystallization yields diastereomeric salts with >96% enantiomeric excess (ee) .

-

Freebase extraction with sodium hydroxide recovers the (R)-enantiomer .

| Step | Reagents | Temperature | ee | Yield |

|---|---|---|---|---|

| 1 | (S)-Mandelic acid | 60°C → 30°C | 82% | 72.9% |

| 2 | Recrystallization | 60°C | 96% | 40% |

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes. For instance, reaction with 4-phenylbenzaldehyde and sodium borohydride forms a secondary amine :

Reaction Pathway

Comparative Reactivity Analysis

The reactivity of this compound differs from analogs due to steric and electronic effects:

Reaction Optimization

Critical parameters for maximizing yields include:

-

Solvent choice : Polar aprotic solvents (e.g., DCM) improve acylation efficiency.

-

Temperature control : Low temperatures (−10°C) minimize byproducts in nitration.

-

Catalysts : Lewis acids (e.g., Sc(OTf)₃) enhance enantioselectivity in asymmetric syntheses .

This compound’s reactivity profile underpins its utility in synthesizing chiral intermediates for antidepressants and neuromodulators. Steric effects from the 2,6-dichloro configuration and enantioselective resolution methods are central to its applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

®-1-(2,6-dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-1-(2,6-dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-dichlorophenylacetamidine hydrochloride

- 2,6-dichlorophenylmethanamine hydrochloride

- 2,6-dichlorophenylacetylguanidine hydrochloride

Uniqueness

®-1-(2,6-dichlorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, often referred to as a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 226.53 g/mol. Its unique structural features and chiral nature contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure includes a dichlorophenyl group attached to an ethanamine moiety, which is crucial for its biological activity. The hydrochloride salt form enhances solubility, making it suitable for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀Cl₃N |

| Molecular Weight | 226.53 g/mol |

| Chiral Center | Yes |

| Solubility | High (in aqueous solution) |

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Research indicates that it may influence serotonin pathways, suggesting potential applications in mood regulation and anxiety disorders. The compound's mechanism involves binding to specific receptors and enzymes, modulating their activity and leading to various physiological effects.

Neurotransmitter Interaction

Studies have shown that this compound interacts with several neurotransmitter systems:

- Serotonin Receptors : Potential modulation of serotonin levels may affect mood and anxiety.

- Dopamine Receptors : Possible implications for treating dopamine-related disorders.

- Norepinephrine Systems : Indications of effects on attention and arousal mechanisms.

Case Studies

- Mood Regulation : In a study examining the serotonergic activity of the compound, it was found to exhibit anxiolytic properties in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

- Neuropharmacology : Research involving the compound's effects on dopamine receptor activity indicated that it might enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride | Enantiomer of target compound | Potentially less active than (R)-enantiomer |

| 4-Chloro-N,N-dimethylphenethylamine | Contains dimethylamino group | Different receptor specificity |

| 2-Amino-5-chlorobenzophenone | Contains an additional carbonyl group | Potentially different mechanisms of action |

Research Findings

Recent studies have highlighted the compound's potential as a pharmacological agent:

- Anticancer Activity : Preliminary data suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines .

- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression, showing promising results in vitro.

Eigenschaften

IUPAC Name |

(1R)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWKCUFYMDZATP-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704389 | |

| Record name | (1R)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131737-05-7 | |

| Record name | (1R)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.